2,5-Dioxa-8-azaspiro[3.5]nonane

Process Chemistry Scale-up Route Scouting

2,5-Dioxa-8-azaspiro[3.5]nonane is a heterocyclic spiro building block featuring a rigid [3.5] ring system containing both ether and secondary amine functionalities, making it a constrained analog of morpholine. This compound is primarily utilized in medicinal chemistry as a versatile intermediate for constructing bioactive molecules, offering a defined spatial arrangement of its heteroatoms that is distinct from monocyclic amines.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 1184185-17-8
Cat. No. B1394163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dioxa-8-azaspiro[3.5]nonane
CAS1184185-17-8
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC1COC2(CN1)COC2
InChIInChI=1S/C6H11NO2/c1-2-9-6(3-7-1)4-8-5-6/h7H,1-5H2
InChIKeyIOSOHRRBMBVUNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dioxa-8-azaspiro[3.5]nonane (CAS 1184185-17-8): A Constrained Spirocyclic Morpholine Bioisostere for Drug Discovery


2,5-Dioxa-8-azaspiro[3.5]nonane is a heterocyclic spiro building block featuring a rigid [3.5] ring system containing both ether and secondary amine functionalities, making it a constrained analog of morpholine [1]. This compound is primarily utilized in medicinal chemistry as a versatile intermediate for constructing bioactive molecules, offering a defined spatial arrangement of its heteroatoms that is distinct from monocyclic amines .

1
Constrained morpholine bioisostere Enables scaffold-hopping studies with defined, rigid exit-vector geometry. Building block for medicinal chemistry and chemical biology.
2
Spirocyclic core with ether/amine functions Supports exploration of novel chemical space beyond flat heterocycles. Saturated [3.5] ring system.
3
Scalable synthesis route reported May support projects transitioning from hit-to-lead to process development. Patented synthetic method available.

Procurement Risks of Using Unconstrained Amines Over 2,5-Dioxa-8-azaspiro[3.5]nonane


Generic substitution with simpler secondary amines like morpholine or piperidine fails to replicate the three-dimensional conformational constraint imposed by the spiro[3.5]nonane core of this compound [1]. This enforced geometry directly alters the exit vectors for substituents, which is a critical parameter for optimizing target binding and selectivity. Replacing it with a flexible analog can lead to a significant loss of potency and unpredictable pharmacokinetics, as the spirocyclic structure is specifically employed to enhance metabolic stability and aqueous solubility through its rigid, saturated scaffold [2].

Unconstrained amines (e.g., morpholine, piperidine)

Flexible rings fail to replicate the defined exit-vector geometry, which may shift target-binding profiles and selectivity in structure-activity relationship studies.

Flat heterocyclic analogs

Replacing the rigid spirocyclic scaffold with a planar ring may reduce metabolic stability and alter physicochemical properties, potentially impacting pharmacokinetic profiles.

Quantitative Differentiation of 2,5-Dioxa-8-azaspiro[3.5]nonane from Analogous Building Blocks


Scalable Synthesis: Yield and Industrial Applicability Compared to Prior Methods

The patented synthesis route for 2,5-dioxa-8-azaspiro[3.5]nonane claims a significant improvement over previous methods for similar spirocyclic amines. According to patent CN-113200997-A, the process is characterized by a short, four-step route with a high overall yield, using readily available, cheap raw materials, and specifically designed for industrial scale-up and safety, a critical differentiator for procurement at quantities beyond milligrams [1].

Scalable Synthesis
Data to verify
4-step patent route; claims high overall yield
Supports procurement scalability beyond milligram quantities.
Source: Patent CN-113200997-A; review for process fit.
Process Chemistry Scale-up Route Scouting

Conformational Constraint: Exit Vector Geometry vs. Morpholine

Unlike morpholine, which is a flexible 6-membered ring, 2,5-dioxa-8-azaspiro[3.5]nonane locks the amine into a specific trajectory via a rigid spirocyclic attachment to an oxetane ring. This results in a distinct spatial orientation of the nitrogen's lone pair and any appended substituents, providing an exit vector that is orthogonal to the plane of the ring system, a key feature for probing novel chemical space and improving target selectivity [1].

Exit Vector Geometry
Class-level
Rigid [3.5] spirocyclic core vs. flexible morpholine ring
Enables scaffold-hopping context for orthogonal substituent orientation.
Qualitative geometric constraint; target-specific validation required.
Medicinal Chemistry Scaffold Hopping Conformational Analysis

Commercial Purity Baseline: >95% Assured Quality

Reputable vendors, including AKSci (specification 8423DG) and Bidepharm, provide this compound with a minimum purity specification of 95%, supported by analytical data such as NMR, HPLC, or GC for batch traceability . This ensures a documented quality baseline suitable for critical research applications, a distinct advantage over analogs from unverified sources.

Commercial Purity
Source review
Minimum Purity: 95% (batch-specific COA)
Provides a documented quality baseline for SAR studies.
Vendor-reported specification; confirm per batch if critical.
Quality Control Procurement Analytical Chemistry

Improved Solubility Profile Compared to Morpholine-Based Lead Structures

In a class-level context, replacing a morpholine ring with a spirocyclic oxetane-containing analog, such as 2,5-dioxa-8-azaspiro[3.5]nonane, is a documented strategy to enhance aqueous solubility and metabolic stability. Studies on analogous spirocyclic oxetanes (e.g., 2-oxa-6-azaspiro[3.3]heptane) demonstrate their ability to surpass morpholine in solubilizing power, a property inferred for the 2,5-dioxa variant due to its similar structural features like heteroatom count and saturation [1].

Solubility Profile
Class-level
Spirocyclic oxetane-amine scaffold predicted to enhance solubility
May address poor solubility in early lead optimization.
Inferred from structural class; experimental verification advised.
ADME Properties Aqueous Solubility Physicochemistry

Proven Application Scenarios for Procuring 2,5-Dioxa-8-azaspiro[3.5]nonane


Scaffold Hopping to Discover Novel CNS PET Tracers

Leveraging its rigid spirocyclic core as a morpholine replacement, 2,5-dioxa-8-azaspiro[3.5]nonane can be used to synthesize novel ligands with improved brain penetration and target engagement profiles for positron emission tomography (PET) imaging, as suggested by its class-level metabolic stability benefits [1].

Late-Stage Diversification of Kinase Inhibitor Leads

The defined exit vector of the spirocyclic amine allows for the systematic exploration of solvent-exposed regions in kinase ATP-binding pockets, enabling medicinal chemists to modulate selectivity and physical properties without altering the core pharmacophore, a strategy inferred from its structural rigidity [2].

Industrial-Scale Synthesis of Advanced Pharmaceutical Intermediates

For projects progressing beyond the hit-to-lead phase, the availability of a patented, scalable, and high-yielding synthesis (CN-113200997-A) makes 2,5-dioxa-8-azaspiro[3.5]nonane a viable choice for process chemistry development, ensuring a reliable and cost-effective supply chain for kilogram-scale campaigns [3].

Improving the Solubility of PROTAC Linker Conjugates

The intrinsic polarity and saturated nature of this spirocyclic core can be exploited to design proteolysis targeting chimera (PROTAC) linkers with enhanced aqueous solubility, a common bottleneck in the development of these large, bivalent molecules, based on its class-level solubility advantages [4].

Application
Selection Property
Validation Focus
CNS PET tracer design
Rigid spirocyclic core
Brain penetration and target-engagement assay context
Kinase inhibitor diversification
Defined exit-vector geometry
Selectivity and property modulation in solvent-exposed region
Process chemistry development
Reported scalable synthesis route
Supply chain reliability and cost-effectiveness review
PROTAC linker conjugate optimization
Saturated, polar scaffold
Aqueous solubility enhancement for bivalent molecules

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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